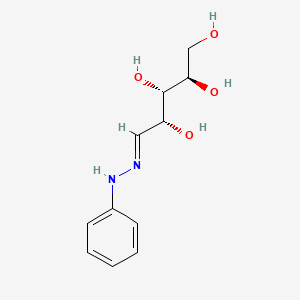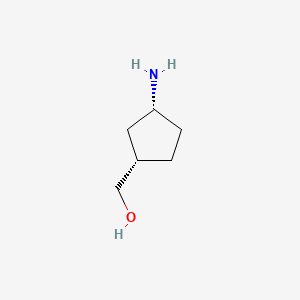
6-Amino-5-nitro-2-thio-uracil-13C2,15N
Overview
Description
6-Amino-5-nitro-2-thio-uracil-13C2,15N is a labeled analogue of 6-Amino-5-nitro-2-thio-uracil, which is an intermediate in the synthesis of hypoxanthine. This compound is particularly useful in various scientific research fields due to its stable isotope labeling, which allows for detailed studies in metabolic pathways, chemical reactions, and molecular interactions.
Mechanism of Action
Target of Action
It is known that this compound is an intermediate of hypoxanthine .
Biochemical Pathways
It is known that this compound is involved in the metabolic pathways of hypoxanthine . The downstream effects of these pathways are yet to be fully understood.
Pharmacokinetics
It is soluble in aqueous sodium hydroxide , which may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Amino-5-nitro-2-thio-uracil-13C2,15N. For instance, stable isotope-labeled compounds like this are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-nitro-2-thio-uracil-13C2,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the molecular structure of 6-Amino-5-nitro-2-thio-uracil. This process can be achieved through several steps:
Amination: The addition of an amino group (-NH2) to the nitrated uracil.
Thionation: The replacement of an oxygen atom with a sulfur atom to form the thio-uracil structure.
Isotope Labeling: Incorporation of 13C and 15N isotopes during the synthesis to achieve the labeled compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process is designed to be scalable, allowing for the production of the compound in kilogram to metric ton quantities.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-nitro-2-thio-uracil-13C2,15N undergoes various chemical reactions, including:
Oxidation: Conversion of the thio group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 6-Amino-5-amino-2-thio-uracil.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
6-Amino-5-nitro-2-thio-uracil-13C2,15N is used extensively in scientific research due to its stable isotope labeling:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme interactions.
Medicine: Utilized in drug development and pharmacokinetics to study the absorption, distribution, metabolism, and excretion of pharmaceuticals.
Industry: Applied in environmental studies to track the fate of pollutants and in clinical diagnostics for imaging and diagnostic purposes
Comparison with Similar Compounds
Similar Compounds
6-Amino-5-nitro-2-thio-uracil: The unlabeled analogue, used in similar applications but without the benefits of stable isotope labeling.
5-Nitro-2-thio-uracil: Lacks the amino group, used in different biochemical studies.
6-Amino-2-thio-uracil: Lacks the nitro group, used in nucleotide metabolism studies.
Uniqueness
6-Amino-5-nitro-2-thio-uracil-13C2,15N is unique due to its stable isotope labeling, which provides enhanced sensitivity and specificity in analytical techniques such as NMR and mass spectrometry. This allows for more precise and accurate studies in various scientific fields.
Properties
IUPAC Name |
6-amino-5-[oxido(oxo)(15N)(15N)azaniumyl]-2-sulfanylidene-(5,6-13C2)1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3S/c5-2-1(8(10)11)3(9)7-4(12)6-2/h(H4,5,6,7,9,12)/i1+1,2+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGCAERCCYCCTM-ZVGCZHATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=S)NC1=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=O)[13C](=[13C](NC(=S)N1)N)[15N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Oxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1,3(7)-dien-11-one](/img/structure/B589740.png)





![68-amino-36-(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-71-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide](/img/structure/B589750.png)



![5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(phenylmethoxy)-benzoic Acid Phenylmethyl Ester](/img/structure/B589755.png)
